molecular formula C17H33NO2 B8384187 1-Oxododecyl-3-hydroxypiperidine

1-Oxododecyl-3-hydroxypiperidine

Cat. No. B8384187
M. Wt: 283.4 g/mol
InChI Key: SOXUQSKXYHMSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05489600

Procedure details

Mix 1-oxododecyl-3-(O-tert-butyldimethylsilyloxy)piperidine (3.5 mmol) with a solution of acetic acid (9 mL), tetrahydrofuran (6 mL) and water (6 mL). Heat at 75° C. overnight. Cool to room temperature and make basic with cold 10% sodium hydroxide and extract into methylene chloride. Wash with water, then with brine and dry (Na2SO4). Evaporate the solvent in vacuo and purify by flash chromatography (5% methanol/methylene chloride) to give the title compound.
Name
1-oxododecyl-3-(O-tert-butyldimethylsilyloxy)piperidine
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([N:14]1[CH2:19][CH2:18][CH2:17][CH:16]([O:20][Si](C(C)(C)C)(C)C)[CH2:15]1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(O)(=O)C.O1CCCC1.[OH-].[Na+]>O>[O:1]=[C:2]([N:14]1[CH2:19][CH2:18][CH2:17][CH:16]([OH:20])[CH2:15]1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
1-oxododecyl-3-(O-tert-butyldimethylsilyloxy)piperidine
Quantity
3.5 mmol
Type
reactant
Smiles
O=C(CCCCCCCCCCC)N1CC(CCC1)O[Si](C)(C)C(C)(C)C
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract into methylene chloride
WASH
Type
WASH
Details
Wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine and dry (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography (5% methanol/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCCCCCCCCC)N1CC(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.